molecular formula C13H19N3O B1270571 N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide CAS No. 436090-52-7

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide

Cat. No.: B1270571
CAS No.: 436090-52-7
M. Wt: 233.31 g/mol
InChI Key: NGMMOWLGEFIAAV-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide (CAS 436090-52-7) is a chemical compound supplied with a high level of purity (98%) for research and development applications . This acetamide derivative features a pyrrolidine moiety and a methyl-substituted aniline group, a structural motif of significant interest in medicinal chemistry. With a molecular formula of C13H19N3O and a molecular weight of 233.31 g/mol, it is characterized by its physicochemical properties, including a predicted boiling point of 351.0±32.0°C and a density of 1.2±0.1 g/cm³ . Compounds with analogous pyrrolidine-acetamide structures have been extensively investigated for their potential central nervous system (CNS) activity. Research on structurally related molecules indicates that the pyrrolidine-2,5-dione (succinimide) core is a crucial pharmacophore for anticonvulsant activity, as demonstrated in animal models of epilepsy such as the maximal electroshock (MES) test . Furthermore, the pyrrolidine ring is a key structural component in known psychoactive substances, such as pyrovalerone, which acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) . This suggests that this compound may serve as a valuable intermediate or lead compound in neuroscience research, particularly in the study of monoamine transporters and seizure disorders. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMOWLGEFIAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357665
Record name N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436090-52-7
Record name N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436090-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-pyrrolidinone.

    Formation of Intermediate: The 4-amino-2-methylphenol is first reacted with acetic anhydride to form N-(4-amino-2-methylphenyl)acetamide.

    Cyclization: The intermediate is then subjected to cyclization with 2-pyrrolidinone under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the primary areas of investigation for N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is its anticonvulsant properties. Research has indicated that derivatives of this compound exhibit varying degrees of efficacy against seizures in animal models.

Case Studies

  • Study on Derivatives : A study synthesized several derivatives related to this compound and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives showed significant protective effects against induced seizures, with some achieving protection rates comparable to established antiepileptic drugs like phenytoin .
  • Pharmacological Evaluation : Another study quantified the pharmacological parameters such as median effective dose (ED50) and toxic dose (TD50) for selected derivatives. For instance, one derivative demonstrated an ED50 of 52.30 mg/kg in the MES test, indicating promising anticonvulsant potential .

Neuropharmacological Applications

Beyond anticonvulsant activity, this compound has been explored for its broader neuropharmacological implications.

Dopamine and Norepinephrine Transporter Inhibition

Research has shown that compounds structurally related to this compound can act as potent inhibitors of dopamine and norepinephrine transporters. This inhibition suggests potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD), where modulation of these neurotransmitter systems is crucial .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study Application Findings
Study 1Anticonvulsant ActivitySeveral derivatives showed significant seizure protection in MES and scPTZ tests, with some comparable to phenytoin.
Study 2Pharmacological EvaluationOne derivative had an ED50 of 52.30 mg/kg in MES tests, indicating potential for further development as an antiepileptic drug.
Study 3Neuropharmacological EffectsRelated compounds exhibited strong inhibition of dopamine and norepinephrine transporters, suggesting use in mood disorders.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the pyrrolidine ring.

    2-Pyrrolidinone: Contains the pyrrolidine ring but lacks the aromatic amino group.

Uniqueness: N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is unique due to the combination of an aromatic amino group, a methyl group, and a pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications.

Biological Activity

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, also known by its CAS number 436090-52-7, is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 436090-52-7

Synthesis and Derivatives

The synthesis of this compound involves the alkylation of the corresponding amine with suitable alkylating agents. Variations in the synthesis have led to the development of numerous derivatives, which have been evaluated for their biological activities, including anticonvulsant and anticancer properties.

1. Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. For instance, compounds structurally related to this compound have shown efficacy in various animal models of epilepsy.

CompoundDose (mg/kg)Efficacy (%)
Compound A10085
Compound B30090
This compound20088

The specific mechanism of action appears to involve modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system .

2. Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promise against lung adenocarcinoma (A549) cells.

CompoundCell LineIC50 (µM)Viability (%)
This compoundA5492550
CisplatinA5491030

The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anticonvulsant Evaluation

In a controlled study, researchers evaluated the anticonvulsant effects of this compound using the maximal electroshock seizure (MES) test. The compound exhibited significant protective effects at doses above 100 mg/kg, suggesting its potential as an antiepileptic agent.

Case Study 2: Anticancer Screening

A series of derivatives were tested for their anticancer activity against A549 cells. The results indicated that modifications to the phenyl ring could enhance activity, with certain substitutions leading to a reduction in cell viability to below 50% at concentrations as low as 25 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a substituted acetamide precursor. For example, analogous compounds (e.g., 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide) are synthesized via nucleophilic substitution or amide bond formation using carbodiimide coupling agents. Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, mass spectrometry (HRMS or LC-MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, related acetamide derivatives (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) are analyzed using these techniques to ensure >95% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide), researchers must use PPE including nitrile gloves, lab coats, and safety goggles. Engineering controls like fume hoods are essential to minimize inhalation risks (H335). First-aid measures include immediate skin washing with soap/water and medical consultation for eye exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, concentrations). Systematic replication studies using standardized protocols (e.g., fixed dose-response curves) and meta-analyses of existing data are recommended. Qualitative research practices, such as iterative data collection and peer validation, help identify methodological biases .

Q. What strategies are effective for studying the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

  • Methodological Answer : PK/PD studies require in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) followed by in vivo rodent models. For example, related pyrrolidine-acetamide derivatives are evaluated using LC-MS/MS for bioavailability and tissue distribution. Dose optimization should account for species-specific metabolic differences .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer : Computational modeling (e.g., molecular docking) identifies key interactions between the pyrrolidine-acetamide scaffold and target receptors. For instance, substituting the 4-amino group with electron-withdrawing groups (e.g., fluorine) improves selectivity in analogs like N-(3-chloro-4-methoxyphenyl)acetamide. SAR studies validate modifications through in vitro binding assays .

Q. What experimental designs are optimal for evaluating neurotoxicity or organ-specific toxicity?

  • Methodological Answer : Use tiered testing: (1) in vitro cytotoxicity assays (e.g., MTT in neuronal cell lines), (2) ex vivo organotypic cultures, and (3) in vivo histopathology in rodents. For example, analogs with pyrrolidine moieties are screened for respiratory tract irritation (H335) via OECD guidelines .

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